2-(2-chloro-5-methylphenoxy)pyrazine

CAS No.: 2548997-43-7

Cat. No.: VC11834465

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2548997-43-7 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 2-(2-chloro-5-methylphenoxy)pyrazine |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-2-3-9(12)10(6-8)15-11-7-13-4-5-14-11/h2-7H,1H3 |

| Standard InChI Key | ITNHIWCQRJQYEL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)Cl)OC2=NC=CN=C2 |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)OC2=NC=CN=C2 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

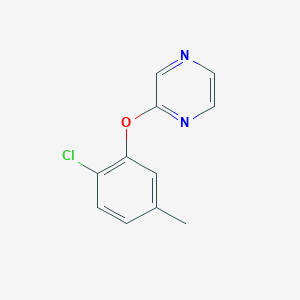

The compound’s IUPAC name, 2-(2-chloro-5-methylphenoxy)pyrazine, specifies a pyrazine ring (C₄H₄N₂) with a phenoxy substituent at position 2. The phenoxy group itself contains a chlorine atom at position 2 and a methyl group at position 5 on its benzene ring (Fig. 1).

Molecular Formula: C₁₁H₉ClN₂O

Molecular Weight: 220.66 g/mol (calculated from atomic masses)

Key Structural Features:

-

Electron-withdrawing chlorine and electron-donating methyl groups on the phenoxy moiety, creating electronic asymmetry

Physicochemical Properties

Predicted Parameters

While experimental data for 2-(2-chloro-5-methylphenoxy)pyrazine are unavailable, properties are extrapolated from analogous compounds:

The increased LogP compared to simpler pyrazines suggests enhanced lipophilicity due to the bulky phenoxy group, potentially improving membrane permeability in biological systems .

Synthetic Methodologies

Chlorination Strategies

Patent CN109456257B outlines high-yield chlorination techniques applicable to pyrazine derivatives:

-

Pyridine Cyclization: One-pot synthesis using 2-halogenated acrylates, nitromethane, and Lewis acids (e.g., AlCl₃) at 70–120°C yields halogenated intermediates.

-

Nucleophilic Aromatic Substitution: Reaction of 2-hydroxypyrazine with 2-chloro-5-methylphenol under acidic conditions (HCl/POCl₃), analogous to methods producing 2-chloro-5-nitropyridine .

Critical Parameters:

Industrial and Regulatory Considerations

Tariff Classifications

Under HS Code 2933990090 (“heterocyclic compounds with nitrogen heteroatoms”), this compound would likely face:

Challenges and Research Gaps

-

Synthetic Optimization: Scalability of one-pot methods needs verification for phenoxy-substituted pyrazines.

-

Ecotoxicity Data: No studies exist on aquatic toxicity or soil persistence.

-

Structure-Activity Relationships: Computational modeling (e.g., QSAR) required to predict herbicidal efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume